molecular formula C19H20N2O5S B187425 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one CAS No. 5668-30-4

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one

Cat. No. B187425
CAS RN: 5668-30-4
M. Wt: 388.4 g/mol
InChI Key: BKQWZTUDYJJDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. This compound is also known as DNTT, and it has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines in animal models of inflammation. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial drugs. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one. One direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-nitrobenzylamine to form the corresponding amide. The amide is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has potential applications in scientific research. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in animal models. Additionally, it has been studied for its antimicrobial properties, and it has shown activity against various bacterial and fungal strains.

properties

CAS RN

5668-30-4

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2O5S/c1-25-16-8-7-13(11-17(16)26-2)9-10-20-18(22)12-27-19(20)14-5-3-4-6-15(14)21(23)24/h3-8,11,19H,9-10,12H2,1-2H3

InChI Key

BKQWZTUDYJJDNF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.